molecular formula C18H18O6 B7739664 4-Acetyl-2-methoxyphenyl 3,4-dimethoxybenzoate

4-Acetyl-2-methoxyphenyl 3,4-dimethoxybenzoate

Cat. No.: B7739664
M. Wt: 330.3 g/mol
InChI Key: LMTGQRCWSIAFHQ-UHFFFAOYSA-N
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Description

4-Acetyl-2-methoxyphenyl 3,4-dimethoxybenzoate is an organic compound with a complex structure that includes both acetyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-2-methoxyphenyl 3,4-dimethoxybenzoate typically involves the esterification of 4-acetyl-2-methoxyphenol with 3,4-dimethoxybenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions, optimized for yield and purity, and conducted in industrial reactors with appropriate scaling of reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-methoxyphenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) can be used under basic conditions.

Major Products

    Oxidation: 4-Carboxy-2-methoxyphenyl 3,4-dimethoxybenzoate.

    Reduction: 4-(1-Hydroxyethyl)-2-methoxyphenyl 3,4-dimethoxybenzoate.

    Substitution: Products depend on the nucleophile used, such as 4-acetyl-2-hydroxyphenyl 3,4-dimethoxybenzoate when methoxy groups are substituted.

Scientific Research Applications

4-Acetyl-2-methoxyphenyl 3,4-dimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetyl-2-methoxyphenyl 3,4-dimethoxybenzoate is not well-characterized. it is believed to interact with various molecular targets through its functional groups. The acetyl group can form hydrogen bonds, while the methoxy groups can participate in hydrophobic interactions and electron-donating effects, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Acetyl-2-methoxyphenyl acetate: Similar structure but with an acetate group instead of the benzoate moiety.

    4-Acetyl-2-methoxyphenyl 3,4-dimethoxybenzoate: Differing only in the position of methoxy groups.

    4-(2-Methoxyphenoxy)acetylphenyl 3,4-dimethoxybenzoate: Contains an additional phenoxy group.

Uniqueness

Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry .

Properties

IUPAC Name

(4-acetyl-2-methoxyphenyl) 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-11(19)12-5-8-15(17(9-12)23-4)24-18(20)13-6-7-14(21-2)16(10-13)22-3/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTGQRCWSIAFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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